(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its pyridine ring substituted with a methyl group at the 6-position and an amine group at the ethan-1-amine side chain. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine as the starting material.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The ethan-1-amine side chain is introduced via nucleophilic substitution reactions.
Salt Formation: The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and pyridine derivatives.
Scientific Research Applications
(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.
1-(6-Methylpyridin-3-yl)ethan-1-amine: The non-chiral form without the dihydrochloride salt.
6-Methylpyridine: The parent compound without the ethan-1-amine side chain.
Uniqueness
(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its chiral nature and enhanced solubility and stability in the dihydrochloride form. These properties make it particularly valuable in research applications where stereochemistry and solubility are critical factors.
Properties
IUPAC Name |
(1S)-1-(6-methylpyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDODUDAYXJVDW-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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